N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine
Description
N-[(4-Methoxyphenyl)methyl]-1,2-oxazol-3-amine is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-methoxybenzyl group at the 3-amino position. The 1,2-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-2-9(3-5-10)8-12-11-6-7-15-13-11/h2-7H,8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCXJZIYQYJNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261544 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-3-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269530-62-2 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-3-isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269530-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methoxyphenyl)methyl]-3-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine typically involves the reaction of 4-methoxybenzylamine with an appropriate oxazole derivative. One common method is the cyclization of 4-methoxybenzylamine with 2-bromoacetophenone under basic conditions to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Substitution Reactions
The amine group at position 3 and activated positions on the oxazole ring facilitate substitution reactions.
Nucleophilic Substitution at the Amine
Example : Reaction with benzyl bromide under basic conditions yields N-[(4-methoxyphenyl)methyl]-N-benzyl-1,2-oxazol-3-amine.
Cycloaddition Reactions
The oxazole ring participates in 1,3-dipolar cycloadditions due to its electron-deficient nature.
1,3-Dipolar Cycloadditions
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 80°C | Isoxazole-pyrrole fused heterocycles | |
| Nitrile oxides | Microwave irradiation, 120°C | Bicyclic isoxazoline derivatives |
Mechanistic Insight : The oxazole’s C4–C5 double bond acts as a dipolarophile in reactions with nitrile oxides, forming tricyclic structures .
Electrophilic Aromatic Substitution
The oxazole ring’s electron-rich C4 and C5 positions are susceptible to electrophilic attack.
Halogenation and Nitration
| Reaction | Reagents/Conditions | Position Substituted | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | C5 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | C4 |
Note : The methoxyphenyl group directs electrophiles to para positions but is sterically hindered by the oxazole ring .
Oxidation and Reduction
Functional groups and the oxazole ring itself undergo redox transformations.
Oxidation Reactions
| Target Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amine group | H₂O₂, Fe(II)/H⁺ | Nitroso derivative | |
| Oxazole ring | KMnO₄, H₂O, Δ | Oxazole-N-oxide |
Reduction Reactions
| Target Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxazole ring | H₂, Pd/C, EtOH | Dihydrooxazole | |
| Methoxy group | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Aryl-1,2-oxazol-3-amine |
Limitation : Halogenation at C4 or C5 is required for coupling, which necessitates prior functionalization .
Complexation and Coordination Chemistry
The amine and oxazole nitrogen atoms act as ligands for metal ions.
Metal Complex Formation
| Metal Salt | Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) chloride | EtOH, RT, 2 h | Octahedral Cu(II)-oxazole complex | |
| Fe(III) nitrate | Methanol, reflux | Fe(III)-Schiff base adduct |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine has been investigated for its potential as a small molecule inhibitor of cyclin-dependent kinases (CDKs), specifically CDK12 and CDK13. These kinases play crucial roles in regulating the cell cycle and transcriptional regulation, making them promising targets for cancer therapy. Inhibition of these CDKs may lead to the suppression of tumor growth in certain cancers, particularly those characterized by aberrant CDK activity .
Immunological Applications
Immunomodulatory Effects
Research indicates that isoxazole derivatives, including compounds related to this compound, exhibit significant immunoregulatory properties. These compounds can modulate immune responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. For instance, certain derivatives have shown effectiveness in reducing the proliferation of peripheral blood mononuclear cells (PBMCs) and suppressing T cell-dependent B-cell responses .
Anti-inflammatory Activity
Potential Therapeutic Uses
The compound's structural features suggest it could also possess anti-inflammatory properties. Isoxazole derivatives have been documented to lower inflammation markers and alleviate conditions characterized by excessive inflammatory responses. For example, some derivatives have demonstrated the ability to reduce carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Chemical Modifications
The efficacy of this compound can be influenced by various structural modifications. The presence of the methoxy group on the phenyl ring is significant for enhancing biological activity and solubility. Studies on related compounds have provided insights into how different substituents can affect pharmacokinetics and pharmacodynamics .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on CDK Inhibition | Demonstrated that this compound inhibits CDK12/CDK13 activity | Potential cancer therapy |
| Immunomodulatory Research | Showed reduction in TNF-alpha production in vitro | Treatment for autoimmune diseases |
| Anti-inflammatory Trials | Reduced paw edema in animal models | Development of anti-inflammatory drugs |
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The following compounds share structural motifs with N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine, enabling comparative analysis:
Physicochemical Properties
- Lipophilicity : The 4-methoxybenzyl group in the target compound likely increases logP compared to the 5-methyl-1,2-oxazol-3-amine derivative.
- Hydrogen Bonding : Sulfonamide and dihydroxy groups in the analog from enhance solubility in polar solvents, whereas the target compound may exhibit lower aqueous solubility due to its hydrophobic substituents.
Crystallographic and Conformational Analysis
- The compound in crystallizes in the monoclinic space group P2₁/c with a data-to-parameter ratio of 13.8 and R factor of 0.049, indicating high precision in structural determination. The 1,2-oxazole ring in this analog exhibits bond lengths of 1.34–1.41 Å (C–N and C–O), consistent with aromatic character.
- In contrast, the benzoxazine derivative features a planar benzoxazine ring system with intramolecular N–H···O hydrogen bonds, stabilizing its conformation. Such interactions are less likely in the target compound due to the absence of adjacent hydrogen-bond donors.
Biological Activity
N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects and anticancer properties.
Chemical Structure and Properties
This compound belongs to the oxazole derivative family, which has been studied for various biological applications. The methoxy group at the para position of the phenyl ring is significant for its biological activity, influencing both solubility and interaction with biological targets.
Immunomodulatory Effects
Recent studies have highlighted the immunoregulatory properties of isoxazole derivatives, including this compound. The compound exhibits:
- Inhibition of Humoral Immune Response : In vitro studies have shown that this compound can inhibit the humoral immune response, which is crucial for antibody production. This effect was noted in cultures of peripheral blood mononuclear cells (PBMCs) where it reduced TNFα production (Tumor Necrosis Factor-alpha) and inhibited PHA (phytohemagglutinin)-induced PBMC proliferation .
- Pro-apoptotic Activity : The compound has been associated with increased expression of apoptotic markers such as caspases and Fas in Jurkat T-cells, suggesting a mechanism through which it may exert immunosuppressive effects .
Anticancer Activity
The anticancer potential of this compound has been explored through various preclinical studies:
- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated cytotoxic activity at nanomolar concentrations against several cancer cell lines. For instance, studies on B16 melanoma cells indicated significant antiproliferative effects .
- Mechanism of Action : The anticancer activity appears to be mediated through the induction of apoptosis in cancer cells, which is supported by increased expression of pro-apoptotic factors observed in treated cells. This suggests that this compound may activate intrinsic apoptotic pathways .
Comparative Biological Activity
The following table summarizes the biological activities observed for this compound compared to other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Immunosuppressive; Cytotoxic | Inhibition of TNFα; Induction of Apoptosis |
| 5-amino-N-(4-methylphenyl)-1,2-oxazole derivatives | Inhibits humoral immune response | Suppression of PHA-induced PBMC proliferation |
| Isoxazole derivatives | Varied immunomodulatory effects | Differential regulation of cytokine production |
Case Studies
Several case studies have illustrated the efficacy of this compound in specific models:
- In Vivo Models : In murine models, administration of this compound resulted in a significant reduction in carrageenan-induced paw edema, indicating anti-inflammatory properties alongside its immunosuppressive effects .
- Cell Culture Studies : In vitro experiments with human PBMCs showed that treatment with this compound led to decreased TNFα production and reduced cell proliferation in response to mitogenic stimuli .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine, and how can regioselectivity be optimized?
- Methodology : Use nucleophilic substitution or reductive amination for coupling the 4-methoxybenzyl group to the oxazole core. For regioselectivity, control reaction conditions (e.g., temperature, solvent polarity) to favor the desired oxazole isomer. Monitor intermediates via TLC and confirm purity via column chromatography .
- Data Validation : Characterize intermediates using / NMR (e.g., δ ~7.3–6.8 ppm for aromatic protons of the methoxyphenyl group) and high-resolution mass spectrometry (HRMS) to verify molecular weights .
Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?
- Methodology : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Collect X-ray diffraction data and refine using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks effectively. Validate refinement with R-factor convergence (<5%) and CheckCIF/PLATON .
- Common Pitfalls : Address twinning or disorder using SHELXD for structure solution and WinGX for post-refinement visualization .
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
- Methodology : Use NMR to identify the methoxyphenyl group (singlet at δ ~3.8 ppm for OCH) and oxazole protons (δ ~8.0–8.5 ppm). IR spectroscopy can confirm secondary amine N–H stretches (~3300 cm). Cross-validate with LC-MS to rule out impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactive conformation, and what docking protocols are recommended?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to optimize geometry. Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., COX-2), focusing on hydrogen bonds with the oxazole ring and hydrophobic contacts with the methoxyphenyl group .
- Validation : Compare computed binding affinities with experimental IC values from enzymatic assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC). Use dose-response curves to assess potency. For inconsistent results, evaluate off-target effects via kinome-wide profiling or molecular dynamics simulations .
Q. What strategies mitigate challenges in crystallizing derivatives of this compound?
- Methodology : Screen crystallization solvents (e.g., DMF/water for polar derivatives) and employ additives (e.g., crown ethers) to stabilize π-π stacking. For twinned crystals, use SHELXE to phase high-resolution data and apply TWIN/BASF scaling .
Q. How can regiochemical ambiguities in derivatives be resolved using advanced NMR techniques?
- Methodology : Employ - HMBC to confirm amine connectivity and NOESY to differentiate regioisomers. For example, cross-peaks between the oxazole C3-H and methoxyphenyl CH group confirm the correct substitution pattern .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectroscopic data?
- Root Cause : Polymorphism or residual solvents (e.g., EtOAc in crystals).
- Resolution : Re-crystallize under controlled conditions and characterize via DSC/TGA. Cross-reference with NIST data for solvent-free benchmarks .
Q. Why might biological activity vary between synthetic batches?
- Root Cause : Trace impurities (e.g., unreacted starting materials) or stereochemical variations.
- Resolution : Use chiral HPLC to isolate enantiomers and assess activity individually. Perform elemental analysis to confirm stoichiometry .
Methodological Best Practices
- Synthesis : Prioritize microwave-assisted synthesis for faster reaction times and higher yields .
- Crystallography : Always deposit refined structures in the Cambridge Structural Database (CSD) to enable meta-analyses of intermolecular interactions .
- Bioassays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to contextualize activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
